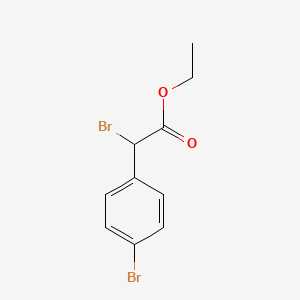

Ethyl 2-bromo-2-(4-bromophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRAWWBOUOBAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509007 | |

| Record name | Ethyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77143-76-1 | |

| Record name | Ethyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-(4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-bromo-2-(4-bromophenyl)acetate" synthesis from 4-bromophenylacetic acid

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-2-(4-bromophenyl)acetate from 4-bromophenylacetic Acid

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The synthesis is approached via a robust, two-step pathway commencing from commercially available 4-bromophenylacetic acid. The core of this transformation involves a regioselective α-bromination using the Hell-Volhard-Zelinsky reaction, followed by a classic Fischer esterification to yield the target compound. This document elucidates the mechanistic underpinnings of each synthetic step, offers a detailed, self-validating experimental protocol, and addresses critical safety and handling considerations. The guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for the preparation of this key synthetic intermediate.

Introduction

Significance and Application

This compound is a bifunctional organic molecule featuring two reactive bromine sites and an ester moiety. This unique structural arrangement makes it a versatile intermediate in organic synthesis.[1] Its applications are prominent in the construction of more complex molecular architectures, particularly in the development of novel bioactive compounds and drug candidates.[2][3] The presence of the α-bromo ester functionality allows for facile nucleophilic substitution reactions, while the aryl bromide is a key handle for cross-coupling reactions, such as Suzuki or Heck couplings.[1]

The Synthetic Challenge

The primary challenge in synthesizing the target molecule from 4-bromophenylacetic acid lies in achieving selective bromination at the α-carbon position of the carboxylic acid without promoting unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich phenyl ring. The starting material already contains a bromine atom on the aromatic ring, making the choice of brominating conditions critical to ensure regioselectivity.

Proposed Synthetic Pathway

To address this challenge, a proven two-step synthetic sequence is employed. This strategy leverages the reliability and specificity of two cornerstone reactions in organic chemistry:

-

α-Bromination: The Hell-Volhard-Zelinsky (HVZ) reaction is utilized to selectively introduce a bromine atom at the α-position of 4-bromophenylacetic acid. This classic reaction is highly specific for the α-carbon of carboxylic acids that possess at least one α-hydrogen.[4][5]

-

Esterification: The resulting 2-bromo-2-(4-bromophenyl)acetic acid is then converted to its corresponding ethyl ester via Fischer-Speier esterification, an acid-catalyzed reaction with ethanol.[6]

This pathway ensures high yields and purity by allowing for the isolation and characterization of the intermediate product before proceeding to the final step.

Mechanistic Rationale and Strategy

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is the method of choice for the α-halogenation of carboxylic acids.[7] The reaction is initiated by converting the carboxylic acid into an acyl bromide intermediate using a catalytic amount of phosphorus tribromide (PBr₃), which can also be generated in situ from red phosphorus and bromine.[5][8]

The key steps of the mechanism are as follows[5][7][8]:

-

Acyl Bromide Formation: PBr₃ reacts with the starting carboxylic acid to form 2-(4-bromophenyl)acetyl bromide. This conversion is crucial because the direct enolization of a carboxylic acid is unfavorable.

-

Keto-Enol Tautomerism: The acyl bromide, unlike the parent carboxylic acid, readily tautomerizes to its enol form. This step establishes the nucleophilic α-carbon.

-

α-Bromination: The electron-rich enol attacks a molecule of diatomic bromine (Br₂), leading to the formation of the α-brominated acyl bromide and a bromide ion.

-

Hydrolysis/Exchange: The reaction is typically worked up with water, which hydrolyzes the highly reactive α-bromo acyl bromide to the final 2-bromo-2-(4-bromophenyl)acetic acid product.[5] Alternatively, the α-bromo acyl bromide can react with unreacted starting material to regenerate the acyl bromide intermediate, thus completing the catalytic cycle.[5]

Fischer-Speier Esterification

Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] For the synthesis of the target molecule, 2-bromo-2-(4-bromophenyl)acetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

The mechanism involves three key stages:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Dehydration: Following proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ethyl ester product and regenerates the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is used, and in some setups, water is removed as it is formed.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | CAS Number | Supplier Example |

| 4-Bromophenylacetic acid | ≥98% | 1878-68-8 | Sigma-Aldrich |

| Red Phosphorus | Reagent Grade | 7723-14-0 | Sigma-Aldrich |

| Bromine | ≥99.5% | 7726-95-6 | Sigma-Aldrich |

| Ethanol | Anhydrous, ≥99.5% | 64-17-5 | Sigma-Aldrich |

| Sulfuric Acid | Concentrated, 98% | 7664-93-9 | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | 75-09-2 | Thermo Fisher |

| Diethyl Ether | ACS Grade | 60-29-7 | Thermo Fisher |

| Sodium Bicarbonate | Saturated Sol. | 144-55-8 | VWR |

| Sodium Sulfate | Anhydrous | 7757-82-6 | VWR |

Overall Synthetic Workflow

Step-by-Step Protocol: Step 1 - Synthesis of 2-Bromo-2-(4-bromophenyl)acetic acid

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HBr), and a pressure-equalizing dropping funnel, add 4-bromophenylacetic acid (21.5 g, 0.1 mol) and a catalytic amount of red phosphorus (0.3 g).

-

Reagent Addition: Place the flask in a fume hood. Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) to the dropping funnel. Add a small portion of the bromine (~0.5 mL) to the reaction mixture at room temperature.

-

Initiation & Reflux: Gently warm the flask. The reaction is initiated when the reddish-brown color of bromine fades and vigorous evolution of hydrogen bromide (HBr) gas is observed. Once initiated, add the remaining bromine dropwise at a rate sufficient to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at 80-90 °C for 4-6 hours, or until the evolution of HBr gas ceases. The mixture should become a clear, reddish-yellow liquid.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add 5 mL of water to quench any remaining PBr₃ and acyl bromide. Distill the mixture to remove excess bromine and the phosphorus oxybromide formed.

-

Isolation: Pour the cooled residue into 100 mL of ice-cold water. The crude 2-bromo-2-(4-bromophenyl)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like hexane/ethyl acetate can be performed if higher purity is required.

Step-by-Step Protocol: Step 2 - Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dried 2-bromo-2-(4-bromophenyl)acetic acid (e.g., 29.3 g, assuming ~0.1 mol from the previous step) in anhydrous ethanol (150 mL).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil. The product can be further purified by vacuum distillation if necessary.

Data and Expected Results

Summary of Reaction Parameters

| Parameter | Step 1: HVZ Bromination | Step 2: Fischer Esterification |

| Starting Material | 4-Bromophenylacetic acid | 2-Bromo-2-(4-bromophenyl)acetic acid |

| Key Reagents | Br₂, Red Phosphorus | Ethanol, H₂SO₄ |

| Molar Ratio (Reagent:Substrate) | ~1.1 : 1 (Br₂:Acid) | >10 : 1 (Ethanol:Acid) |

| Temperature | 80-90 °C | ~78 °C (Reflux) |

| Reaction Time | 4-6 hours | 4-5 hours |

| Typical Yield | 85-95% | 90-98% |

Spectroscopic Data Analysis

The successful synthesis can be confirmed by standard spectroscopic methods.

| Compound | ¹H NMR (CDCl₃, δ ppm) - Expected Signals | ¹³C NMR (CDCl₃, δ ppm) - Expected Signals |

| 4-Bromophenylacetic acid | ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.60 (s, 2H, CH₂) | ~176 (C=O), ~133 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~121 (Ar-C-Br), ~40 (CH₂) |

| 2-Bromo-2-(4-Br-phenyl)acetic acid | ~7.50 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~5.25 (s, 1H, CHBr) | ~172 (C=O), ~136 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~123 (Ar-C-Br), ~48 (CHBr) |

| Ethyl 2-bromo-2-(4-Br-phenyl)acetate | ~7.50 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~5.20 (s, 1H, CHBr), ~4.25 (q, 2H, OCH₂), ~1.25 (t, 3H, CH₃) | ~168 (C=O), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~123 (Ar-C-Br), ~63 (OCH₂), ~47 (CHBr), ~14 (CH₃) |

Safety and Handling

Hazard Identification

-

Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns and eye damage. All manipulations must be performed in a certified chemical fume hood.[9]

-

Phosphorus Tribromide (PBr₃) / Red Phosphorus: PBr₃ is corrosive and reacts violently with water. Red phosphorus is flammable.

-

Sulfuric Acid (H₂SO₄): Corrosive, causes severe skin and eye burns. Must be handled with extreme care, especially during dilution.

-

Ethyl 2-bromo-(4-bromophenyl)acetate: Classified as corrosive (Skin Corr. 1B) and can cause severe skin burns and eye damage. Avoid breathing vapors and contact with skin and eyes.[9]

Personal Protective Equipment (PPE) & Controls

-

Engineering Controls: All steps of this synthesis must be conducted inside a well-ventilated chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

-

Skin Protection: Handle all chemicals with chemically resistant gloves (e.g., nitrile or neoprene). Wear a flame-resistant lab coat.[9]

-

Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge (e.g., ABEK type) is necessary.

Waste Disposal

All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal.

Conclusion

This guide details a reliable and efficient two-step synthesis of this compound from 4-bromophenylacetic acid. The described protocol, centered on the Hell-Volhard-Zelinsky reaction and Fischer esterification, provides a clear pathway for obtaining this important synthetic intermediate with good yield and purity. By understanding the underlying mechanisms and adhering strictly to the safety protocols, researchers can confidently produce this valuable compound for applications in medicinal chemistry and materials science. Future work could focus on optimizing this procedure into a one-pot synthesis by quenching the HVZ reaction directly with ethanol, potentially improving process efficiency and reducing waste.[5][10]

References

- 1. Page loading... [guidechem.com]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. Ethyl 2-bromo-(4-bromophenyl)acetate 97 77143-76-1 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

Physicochemical properties of "Ethyl 2-bromo-2-(4-bromophenyl)acetate"

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a building block is defined by a deep understanding of its physicochemical properties. This compound is more than just a catalog chemical; it is a versatile intermediate whose reactivity is intricately linked to its structural and electronic characteristics. This guide is structured to provide not just the "what" but the "why" and "how" of its properties. We will move from fundamental identifiers to complex analytical and reactive behaviors, offering field-proven insights and validated protocols. This document is designed for the practicing scientist who requires a thorough and actionable understanding of this key synthetic intermediate.

Section 1: Core Identity and Physical Properties

This compound, identified by CAS Number 77143-76-1, is a bifunctional organic molecule. It possesses two key reactive sites: the ester group and, more significantly, the α-bromo substituent on the benzylic carbon. This secondary benzylic bromide is primed for nucleophilic substitution, making it a valuable precursor for introducing the 4-bromophenylacetyl moiety into larger molecular frameworks.

The physical properties of a compound dictate its handling, storage, and purification strategies. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 77143-76-1 | [1] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |

| Molecular Weight | 321.99 g/mol | [1] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |

| Boiling Point | 140 °C at 5 mmHg | [2] |

| Density | 1.642 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5710 | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

Insight from the Field: The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. Its density, being significantly greater than water, is a practical consideration for aqueous workup procedures, as it will form the lower organic layer.

Section 2: Spectroscopic and Chromatographic Characterization

Authenticating the structure and purity of a starting material is a non-negotiable tenet of synthetic chemistry. Spectroscopic and chromatographic methods are the cornerstones of this validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H and ¹³C NMR spectra provide a unique fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the α-carbon, and the ethyl ester group. The aromatic protons on the para-substituted ring will typically appear as a set of two doublets (an AA'BB' system) in the range of δ 7.0-7.6 ppm. The single proton at the α-position (CHBr) is highly deshielded by both the bromine and the phenyl ring and would likely appear as a singlet around δ 5.0-5.5 ppm. The ethyl group will present as a quartet (CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.2 ppm.

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carbonyl carbon of the ester (~168 ppm), the aromatic carbons (four signals between ~120-135 ppm), the α-carbon (C-Br, ~45-55 ppm), and the two carbons of the ethyl group (~62 ppm for the O-CH₂ and ~14 ppm for the CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions are expected for:

-

C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: Typically found in the 500-650 cm⁻¹ region (fingerprint region).

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Due to the presence of two bromine atoms, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion cluster: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Chromatographic Behavior

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity.[4][5][6]

-

Stationary Phase: Silica gel is the most common choice.[4]

-

Mobile Phase: A mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is typically effective.[7] The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4 for the compound.[8]

-

Visualization: The compound is UV active due to the benzene ring and can be visualized under a 254 nm UV lamp as a dark spot on a fluorescent TLC plate.[4]

Workflow: Analytical Characterization of Starting Material

The following diagram illustrates a logical workflow for the comprehensive validation of an incoming sample of this compound.

Caption: Standard workflow for identity and purity verification.

Section 3: Reactivity, Stability, and Handling

The synthetic utility of this compound stems from the reactivity of the C-Br bond.

Primary Reaction Pathway: Nucleophilic Substitution

The carbon atom bonded to the bromine is a secondary benzylic carbon. This position is highly activated towards nucleophilic substitution (Sₙ) reactions. Both Sₙ1 and Sₙ2 pathways are possible, and the dominant mechanism will depend on the nucleophile, solvent, and temperature.

-

Sₙ2 Pathway: Favored by strong, unhindered nucleophiles (e.g., cyanide, azide, primary amines) and polar aprotic solvents (e.g., acetone, DMF, DMSO). The reaction proceeds with an inversion of stereochemistry if the starting material is chiral.

-

Sₙ1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents. This pathway proceeds through a relatively stable secondary benzylic carbocation intermediate.

Diagram: Sₙ2 Reaction Pathway

This diagram shows the concerted mechanism for an Sₙ2 reaction, a common transformation for this substrate.

Caption: Generalized Sₙ2 reaction pathway.

Stability and Storage

As an α-halo ester, this compound can be sensitive to moisture and strong bases, which can cause hydrolysis of the ester or elimination/substitution reactions. It is also a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Section 4: Validated Experimental Protocols

The following protocols are described from an application scientist's perspective, emphasizing the rationale behind each step to ensure reproducible and accurate results.

Protocol 4.1: Melting Point Determination (Capillary Method)

Principle: The melting point is a fundamental physical property used to assess purity. A pure crystalline solid will have a sharp melting range (typically < 1°C), whereas impurities depress and broaden the melting range. This protocol uses a standard capillary melting point apparatus.[9]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry.[9] Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder. The sample should be compacted into the sealed end of the tube to a height of 1-2 mm.[10] This is a critical step; too much sample will lead to an artificially broad melting range.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20 °C/min) to find a rough range.[11]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.[11] A slow heating rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

-

Confirmation: For rigorous analysis, repeat the measurement with a fresh sample to ensure consistency.[12]

Protocol 4.2: ¹H NMR Sample Preparation and Analysis

Principle: Proper sample preparation is paramount for obtaining a high-resolution NMR spectrum free from artifacts. The choice of solvent, concentration, and filtration are key variables.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[13] The deuterium signal is used by the spectrometer to "lock" the magnetic field, and the absence of protons prevents large solvent peaks from obscuring the analyte signals.[14]

-

Sample Weighing: Weigh approximately 5-25 mg of the compound directly into a clean, dry vial.[15]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[15] This volume is optimal for modern NMR spectrometers.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) is often sufficient for routine characterization.[15]

-

Filtration: This is a critical, often overlooked step. To remove any particulate matter which can ruin the magnetic field homogeneity and broaden spectral lines, filter the solution. Pass the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Sample Loading & Labeling: Transfer the filtered solution to the NMR tube. Cap the tube and label it clearly.

-

Instrumental Analysis: Insert the sample into the spectrometer. The instrument will then be locked, shimmed (a process to optimize magnetic field homogeneity), and the spectrum acquired.[16]

Protocol 4.3: TLC-Based Reaction Monitoring

Principle: TLC is a rapid, qualitative technique used to follow the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[5] A three-lane spotting technique is a robust method for unambiguous interpretation.[8]

Methodology:

-

Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge. Mark three lanes on this line: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[8]

-

Sample Preparation:

-

S Lane: Dissolve a tiny amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate).

-

R Lane: Take a small aliquot from the reaction mixture using a capillary spotter.

-

-

Spotting:

-

Using a capillary spotter, apply a small spot of the starting material solution to the "S" lane.

-

Apply a spot of the reaction mixture to the "R" lane.

-

Apply a spot of the starting material solution to the "C" lane, and then carefully spot the reaction mixture directly on top of it. This "co-spot" lane is crucial for confirming if the spot in the reaction mixture is indeed unreacted starting material, especially if the product has a similar Rf value.[8]

-

-

Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.[4]

-

Interpretation:

-

t=0: The "S", "C", and "R" lanes should all show a spot at the same Rf.

-

Reaction in Progress: The "R" lane will show a diminishing spot for the starting material and a new spot appearing (the product). The "C" lane will help resolve the starting material spot from any nearby product spots.

-

Reaction Complete: The starting material spot will be absent in the "R" lane.

-

Conclusion

This compound is a valuable synthetic intermediate whose effective use is predicated on a thorough knowledge of its properties. This guide has provided a comprehensive overview of its physical characteristics, spectroscopic signature, and reactive nature. By employing the validated protocols for characterization and reaction monitoring, researchers can ensure the integrity of their starting material and make informed decisions during their synthetic campaigns, ultimately leading to more reliable and reproducible scientific outcomes.

References

- 1. 77143-76-1 this compound Alpha,4-二溴苯乙酸乙酯 -Win-Win Chemical [win-winchemical.com]

- 2. Ethyl 2-bromo-(4-bromophenyl)acetate 97 77143-76-1 [sigmaaldrich.com]

- 3. Α,4-二溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. How To [chem.rochester.edu]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. How To [chem.rochester.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. books.rsc.org [books.rsc.org]

"Ethyl 2-bromo-2-(4-bromophenyl)acetate" CAS number and molecular structure

An In-Depth Technical Guide to Ethyl 2-bromo-2-(4-bromophenyl)acetate for Advanced Chemical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. We will explore its fundamental properties, synthesis methodologies, and core reactivity, with a focus on its practical application in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Identification and Physicochemical Properties

This compound is a disubstituted α-bromo ester. The presence of two bromine atoms—one on the alpha carbon and one on the phenyl ring—makes it a highly versatile and reactive intermediate for constructing complex molecular architectures. The α-bromo group serves as an excellent leaving group for nucleophilic substitution, while the aryl bromide provides a handle for cross-coupling reactions.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 77143-76-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1][3] |

| Molecular Weight | 321.99 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Boiling Point | 140 °C at 5 mmHg | [3] |

| Density | 1.642 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5710 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromophenylacetic acid. This approach ensures high yields and purity of the final product.

Step 1: Fischer Esterification of 4-Bromophenylacetic Acid

The initial step involves the conversion of 4-bromophenylacetic acid to its corresponding ethyl ester, Ethyl 2-(4-bromophenyl)acetate (CAS: 14062-25-0).[4][5] The most common and industrially scalable method is the Fischer esterification.

Causality: This acid-catalyzed reaction works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the desired ester. Concentrated sulfuric acid is a preferred catalyst due to its dual role as an acid and a dehydrating agent, which helps to drive the equilibrium towards the product side.[6]

Protocol: Synthesis of Ethyl 2-(4-bromophenyl)acetate

-

Suspend 4-bromophenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes).

-

Slowly add concentrated sulfuric acid (0.05-0.1 eq) to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-(4-bromophenyl)acetate.[6]

Step 2: α-Bromination of the Ester

The second step is the selective bromination at the α-carbon. Unlike carboxylic acids which can be brominated using the Hell-Volhard-Zelinskii reaction[7], esters require different conditions. A common method involves the use of N-Bromosuccinimide (NBS) with a radical initiator or an acid catalyst.

Causality: Under acidic conditions, the ester can enolize, though to a lesser extent than ketones. The resulting enol tautomer's double bond can then attack a molecule of bromine (Br₂), leading to the formation of an α-bromo ester. This method provides good regioselectivity for the α-position.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its highly reactive α-bromo group. This position is electron-deficient due to the inductive effects of both the adjacent ester carbonyl and the bromine atom, making it an excellent electrophile.

Nucleophilic Substitution (Sₙ2) Reactions

The α-carbon is highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. The adjacent carbonyl group helps to stabilize the transition state, accelerating the reaction rate compared to standard primary alkyl halides.[7] This allows for the straightforward introduction of various functional groups (e.g., azides, cyanides, amines, thiols) at the alpha position, making it a cornerstone for building molecular diversity.

The Reformatsky Reaction

A classic application of α-bromo esters is the Reformatsky reaction.[8] In this organozinc-mediated reaction, the α-bromo ester reacts with zinc dust to form a stable organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that can add to the carbonyl group of aldehydes or ketones. A subsequent acidic workup yields a β-hydroxy ester, a valuable structural motif in many natural products and pharmaceuticals.[8]

Caption: Key synthetic transformations of the title compound.

Applications in Drug Development

The precursor, 4-bromophenylacetic acid, and its derivatives are recognized as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[9] They form the structural core of compounds developed as anti-inflammatory agents and other therapeutics.[9][10]

This compound elevates this utility by providing a pre-functionalized intermediate. Researchers can use it to:

-

Construct Complex Scaffolds: The dual reactivity allows for sequential or orthogonal functionalization. For instance, an Sₙ2 reaction can be performed at the α-position, followed by a Suzuki or Heck cross-coupling reaction at the aryl bromide site.[11]

-

Develop Novel Drug Candidates: It serves as a starting point for creating libraries of compounds for screening. Its structure is relevant for designing potential anti-cancer and anti-infective agents.[10]

-

Biomarker Synthesis: The compound can be used to synthesize derivatives for use as biomarkers or probes to study biological processes.[10]

Safety and Handling

Based on data for structurally similar α-bromo esters, this compound should be handled as a hazardous substance. Related compounds are classified as corrosive and can cause severe skin burns and eye damage.[12][13]

Table 2: GHS Hazard Information (Anticipated)

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |

Handling Protocol:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined synthesis and predictable, dual-mode reactivity make it an indispensable tool for medicinal chemists and process development scientists. The ability to leverage both the α-bromo electrophilic center and the aryl bromide handle for cross-coupling provides a robust platform for the efficient construction of complex molecules, accelerating the discovery and development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. 77143-76-1 this compound Alpha,4-二溴苯乙酸乙酯 -Win-Win Chemical [win-winchemical.com]

- 3. Ethyl 2-bromo-(4-bromophenyl)acetate 97 77143-76-1 [sigmaaldrich.com]

- 4. Ethyl 2-(4-bromophenyl)acetate [webbook.nist.gov]

- 5. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. testbook.com [testbook.com]

- 9. nbinno.com [nbinno.com]

- 10. ycdehongchem.com [ycdehongchem.com]

- 11. Page loading... [guidechem.com]

- 12. Ethyl a-bromophenylacetate 97 2882-19-1 [sigmaaldrich.com]

- 13. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 2-bromo-2-(4-bromophenyl)acetate" safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-2-(4-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. As a Senior Application Scientist, the following sections synthesize critical technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in authoritative data.

Chemical Identification and Core Properties

This compound is a halogenated aromatic compound used as a building block in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

-

Chemical Name: this compound[1]

-

CAS Number: 77143-76-1[1]

-

Synonyms: 2-bromo-(4-bromo-phenyl)-acetic acid ethyl ester, Ethyl 2-bromo-(4-bromophenyl)acetate[1]

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | Inferred from name |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Storage Class | 8A - Combustible corrosive hazardous materials |

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal standard for hazard communication. This compound is classified as a hazardous substance, primarily due to its corrosive nature.

-

Signal Word: Danger [1]

-

GHS Pictogram:

-

(GHS05)

-

-

Hazard Statements:

-

Hazard Classifications:

-

Skin Corrosion, Sub-category 1B[1]

-

The primary danger associated with this chemical is its ability to cause severe corrosive damage upon contact with skin and eyes. This necessitates stringent handling protocols to prevent any direct exposure.

Proactive Risk Mitigation: Safe Handling and Storage

A proactive approach to safety involves implementing a multi-layered system of controls. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Physical changes to the workspace are the most effective way to minimize exposure.

-

Ventilation: All handling of this compound must occur within a certified chemical fume hood to prevent the inhalation of any potential vapors, mists, or aerosols.[1][2] The workspace should be well-ventilated in general.[1][3]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols and proper training are critical for reinforcing safe practices.

-

Restricted Access: Only trained personnel should be permitted to handle this chemical.

-

Hygiene Practices: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.

Table 2: Required Personal Protective Equipment

| Body Part | Protection Specification | Rationale and Standards |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a full faceshield. | Conforming to EU Standard EN166 or US NIOSH standards is required to protect against splashes that cause severe eye damage.[1] |

| Skin/Hands | Chemical-resistant, impervious gloves. | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and standard EN 374.[1] |

| Body | Fire/flame resistant and impervious lab coat or clothing. | Protects skin from accidental contact and burns.[1] |

| Respiratory | Full-face respirator with appropriate filter (e.g., Type ABEK, EN14387). | Required if exposure limits are exceeded or if irritation is experienced, preventing inhalation of harmful vapors.[1] |

Conditions for Safe Storage

Improper storage can lead to degradation and increased risk.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3]

-

Security: The substance should be stored in a locked-up location to prevent unauthorized access.[1]

-

Incompatibilities: Store separately from incompatible materials, though specific incompatibilities are not well-documented in the available literature.[1]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Caption: Step-by-step emergency response workflow.

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

-

Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor immediately.[1]

-

Following Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, ensuring to rinse under the eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[1]

-

Following Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[5]

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors.[4] Poisonous gases, including carbon monoxide and hydrogen bromide, are produced in a fire.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Immediately evacuate personnel to safe areas.[1] Wear the full personal protective equipment detailed in section 3.3. Avoid breathing vapors and prevent contact with skin and eyes.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material using an inert absorbent and place it in a suitable, closed container for disposal.[1][2]

Toxicological and Disposal Considerations

-

Disposal: This material and its container must be disposed of as hazardous waste.[1] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[1][6] Do not allow the product to enter drains.[6]

References

A Technical Guide to Ethyl 2-bromo-2-(4-bromophenyl)acetate: Sourcing, Specification, and Application in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-(4-bromophenyl)acetate is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both an α-bromo ester moiety and a brominated phenyl ring, renders it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, quality control specifications, and critical applications, particularly within the pharmaceutical and materials science sectors. Understanding the nuances of sourcing and handling this reagent is paramount for reproducible and scalable synthetic outcomes.

Physicochemical Properties & Core Specifications

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in experimental design.

Compound Identification:

-

Molecular Formula: C₁₀H₁₀Br₂O₂[2]

-

Molecular Weight: 321.99 g/mol [2]

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Bromo-2-(4-bromophenyl)acetic acid ethyl ester[4]

| Property | Value | Source |

| Physical State | Liquid at 25 °C | |

| Boiling Point | 140 °C at 5 mmHg | [5] |

| Density | 1.642 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5710 | [5] |

| Purity (Typical) | ≥97% or ≥98% (GC) | [1][4] |

| Storage | Inert atmosphere, 2-8°C |

Commercial Availability and Sourcing

This compound is readily available from a variety of fine chemical suppliers. Procurement for research and development purposes typically involves quantities ranging from milligrams to several grams. When selecting a supplier, researchers should prioritize vendors that provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Table of Representative Suppliers:

| Supplier | Grade/Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 97% | 5 g | Offers extensive technical documentation and peer-reviewed paper citations.[1][6] |

| CHIRALEN | 98% | 250 mg | Specializes in chemicals for research and development. |

| Santa Cruz Biotechnology | N/A | Inquire | A key supplier for specialty proteomics research chemicals.[2] |

| Win-Win Chemical | N/A | Inquire | A manufacturer and supplier of fine chemicals.[3] |

| CP Lab Safety | 98% (GC) | 25 g | Provides aryl and aliphatic building blocks.[4] |

| LEAPChem | N/A | Inquire | A specialized fine chemical supplier for R&D and bulk manufacturing.[5] |

Disclaimer: Availability and pricing are subject to change. This list is not exhaustive and is intended for illustrative purposes.

Quality Control and Analytical Validation

Ensuring the identity and purity of starting materials is a cornerstone of scientific integrity. For this compound, several analytical techniques are routinely employed.

-

Gas Chromatography (GC): This is the most common method cited by suppliers for purity assessment, typically showing ≥97% or ≥98% purity.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR spectrum will characteristically show signals for the ethyl group (a triplet and a quartet), the benzylic proton, and the aromatic protons on the disubstituted benzene ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of non-volatile compounds and can be adapted to detect process-related impurities.[7] The development of a validated HPLC method is crucial for quality control in pharmaceutical applications.[7][8]

Exemplar Protocol: HPLC-UV Method for Purity Assessment

This protocol is a generalized example and must be optimized and validated for specific instrumentation and samples.

-

Instrumentation: A standard HPLC system with a UV detector.[8]

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Standard Preparation: Create a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of dilutions for a calibration curve.[8]

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.

-

Analysis: Inject the standards and sample. Purity is determined by comparing the area of the main peak to the total area of all peaks, and concentration can be quantified using the calibration curve.

Key Synthetic Applications

The reactivity of the α-bromo position makes this compound an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. It is a valuable intermediate in the synthesis of various compounds, including novel thiazol-4(5H)-one derivatives which have shown inhibitory activity against enzymes like 11β-HSD1, relevant in carcinogenesis prevention research.[1]

Workflow: Alkylation of a Nucleophile

The following diagram illustrates a generalized synthetic workflow where this compound is used as an alkylating agent. This pathway is fundamental in building molecular complexity.

Caption: Generalized workflow for nucleophilic substitution using the title compound.

Exemplar Protocol: Synthesis of a 2-Aminothiazol-4(5H)-one Derivative

This protocol is adapted from methodologies described in the literature for similar transformations and serves as an illustrative example.[1] It requires careful execution in a controlled laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

-

Reagent Addition: Add this compound (1.0 eq) to the solution. Causality Insight: Ethanol serves as a suitable polar protic solvent for both reactants.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds via the Hantzsch thiazole synthesis pathway, where the thiourea acts as the nucleophile.

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-amino-5-(4-bromophenyl)thiazol-4(5H)-one derivative. Trustworthiness Check: The identity and purity of the final product must be confirmed by analytical methods like NMR and Mass Spectrometry.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of this compound.

-

Hazards: The compound is classified as corrosive (Skin Corr. 1B) and can cause severe skin burns and eye damage (H314).[1][9] It is recommended to handle it in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (EN 374), tightly fitting safety goggles, a face shield, and protective clothing.[1][9] A full-face respirator may be necessary if exposure limits are exceeded.[9]

-

Storage: Store in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation. The storage class is 8A for combustible corrosive hazardous materials.[1]

References

- 1. Α,4-二溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 77143-76-1 this compound Alpha,4-二溴苯乙酸乙酯 -Win-Win Chemical [win-winchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. alkalisci.com [alkalisci.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

Solubility Profile of Ethyl 2-bromo-2-(4-bromophenyl)acetate: A Technical Guide to Theoretical Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, purification processes, and pharmaceutical formulations. This guide provides a comprehensive technical overview of the solubility of Ethyl 2-bromo-2-(4-bromophenyl)acetate (CAS No. 77143-76-1). Due to a lack of extensive published quantitative data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a robust, field-proven experimental protocol for its precise determination. We will analyze the molecular structure to predict its solubility in common organic solvents and present a detailed methodology for the authoritative shake-flask method to establish thermodynamic equilibrium solubility. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools required to confidently work with this compound.

Introduction to this compound

The successful application of any chemical compound in research or development hinges on a thorough understanding of its physical properties, with solubility being paramount. Solubility dictates the choice of reaction media, impacts reaction kinetics, is the foundation for purification techniques like recrystallization, and is a cornerstone of formulation science in drug development.[1] An incorrect assumption about a compound's solubility can lead to failed experiments, impure products, and misleading biological data.

1.1 Molecular Structure and Physicochemical Profile

This compound is a halogenated aromatic ester. Its structure contains several distinct functional regions that collectively determine its overall polarity and, consequently, its solubility characteristics.

-

Aromatic Ring: The 4-bromophenyl group is a large, nonpolar, and hydrophobic component.

-

Ester Group (-COOEt): The ethyl ester is a polar functional group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.

-

Halogens (Br): The two bromine atoms, one on the aromatic ring and one on the alpha-carbon, increase the molecular weight and add to the molecule's polarizability.

-

Ethyl Group (-CH2CH3): A short, nonpolar aliphatic chain.

This combination of polar and nonpolar features suggests that the compound is unlikely to be soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate polarity.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

|---|---|

| CAS Number | 77143-76-1 |

| Molecular Formula | C₁₀H₁₀Br₂O₂ |

| Molecular Weight | 321.99 g/mol |

| Density | 1.642 g/mL at 25 °C |

| Boiling Point | 140 °C at 5 mmHg |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the solute-solute forces (crystal lattice energy) and the solvent-solvent forces.

2.1 The "Like Dissolves Like" Paradigm

The most reliable guiding principle in predicting solubility is that "like dissolves like."[3][4] This means:

-

Polar solvents tend to dissolve polar or ionic solutes.

-

Nonpolar solvents tend to dissolve nonpolar solutes.

This compound, with its mixed characteristics, requires a more nuanced application of this rule. The large, polarizable bromophenyl ring and the polar ester group must both be effectively solvated. Solvents that can accommodate both of these features will be the most effective.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Class | Polarity | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|---|

| Water (H₂O) | Protic, Polar | High | Insoluble | The large hydrophobic bromophenyl and ethyl groups dominate, preventing effective solvation by the highly polar water molecules. |

| Hexane (C₆H₁₄) | Nonpolar | Very Low | Low / Insoluble | While hexane can interact with the nonpolar parts of the molecule, it cannot effectively solvate the polar ester group. |

| Toluene (C₇H₈) | Aromatic, Nonpolar | Low | Moderate | The aromatic nature of toluene allows for favorable π-stacking interactions with the bromophenyl ring, but solvation of the ester is weak. |

| Methanol (CH₃OH) | Protic, Polar | High | Moderate | Methanol can interact with the ester group but may be too polar to effectively solvate the large nonpolar backbone. |

| Ethanol (C₂H₅OH) | Protic, Polar | High | Moderate to High | Similar to methanol, but its slightly larger ethyl group provides better interaction with the nonpolar regions of the solute. |

| Dichloromethane (CH₂Cl₂) | Aprotic, Polar | Intermediate | High | An excellent solvent for compounds of mixed polarity. It is polar enough to solvate the ester but nonpolar enough to dissolve the aromatic ring. |

| Chloroform (CHCl₃) | Aprotic, Polar | Intermediate | High | Very similar in character to dichloromethane, expected to be an excellent solvent. |

| Acetone (C₃H₆O) | Aprotic, Polar | Intermediate | High | The polar carbonyl group interacts well with the solute's ester, and the methyl groups provide good solvation for the nonpolar components. |

| Ethyl Acetate (C₄H₈O₂) | Aprotic, Polar | Intermediate | High | The structure is highly compatible. As an ester itself, it readily solvates the ester group, and its overall intermediate polarity is ideal for the rest of the molecule. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Intermediate | High | The ether oxygen can solvate the polar ester, and the cyclic aliphatic structure effectively dissolves the nonpolar parts. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, they must be confirmed by empirical data. The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method .[5][6] This method ensures that the system reaches thermodynamic equilibrium, providing a value that is independent of the dissolution rate.[7][8] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can represent a non-equilibrium, supersaturated state.[9][10]

4.1 The Principle of Thermodynamic Equilibrium

The shake-flask method is designed to achieve a saturated solution where the rate of the solid dissolving into the solvent is equal to the rate of the solute precipitating out of solution.[8] This requires adding an excess of the solid to the solvent and allowing sufficient time and agitation for this equilibrium to be established, typically 24 to 72 hours.[11]

4.2 Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the steps to accurately measure the solubility of this compound in a chosen solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., HPLC-grade Dichloromethane)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilution

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical; ensure undissolved solid is visible throughout the experiment.[11][12] For a 2 mL solvent volume, 10-20 mg of solid is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the suspension at a constant rate (e.g., 300 RPM) for at least 24 hours.[11] A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

-

Sample Withdrawal: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Avoid disturbing the solid material.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[11]

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

4.3 Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the shake-flask protocol.

Caption: Workflow of the Shake-Flask Method.

Practical Applications and Implications

Understanding the solubility profile—whether predicted or experimentally determined—is essential for practical laboratory work.

-

Solvent Selection for Reactions: For a reaction involving this compound, a solvent in which it has high solubility (e.g., Dichloromethane, THF, Ethyl Acetate) should be chosen to ensure a homogeneous reaction mixture and optimal kinetics.

-

Purification by Recrystallization: Recrystallization requires a solvent system where the compound is highly soluble at an elevated temperature but has low solubility at a reduced temperature. A moderately soluble solvent like ethanol or a binary solvent system (e.g., Toluene/Hexane) could be an effective choice. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

-

Drug Development: In a pharmaceutical context, poor aqueous solubility is a major hurdle for oral bioavailability.[1] The predicted insolubility of this compound in water suggests that significant formulation strategies, such as creating amorphous solid dispersions or using lipid-based formulations, would be necessary if it were to be developed as an oral drug candidate.

Conclusion

This compound is a molecule of mixed polarity, characterized by a large, nonpolar bromophenyl group and a polar ester moiety. Theoretical analysis predicts it will be highly soluble in solvents of intermediate polarity such as dichloromethane, acetone, and ethyl acetate, while being poorly soluble in highly polar (water) or nonpolar (hexane) solvents. Given the absence of readily available experimental data, this guide provides a robust, first-principles framework for predicting its behavior and a detailed, authoritative protocol for its experimental determination using the shake-flask method. Adherence to this methodology will yield reliable, thermodynamic solubility data, empowering scientists to make informed decisions in reaction design, purification, and formulation.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Α,4-二溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. quora.com [quora.com]

- 12. dissolutiontech.com [dissolutiontech.com]

The Lynchpin of Innovation: A Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-bromo-2-(4-bromophenyl)acetate

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. The ability of a single molecule to serve as a versatile scaffold for the construction of diverse and complex chemical entities is a prized attribute. Ethyl 2-bromo-2-(4-bromophenyl)acetate, a halogenated aryl ester, represents one such pivotal building block. Its unique structural features—a reactive α-bromo group, an ester moiety for further derivatization, and a brominated phenyl ring ripe for cross-coupling reactions—render it a molecule of significant interest to the medicinal chemist. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the potential applications of this compound, moving beyond a mere recitation of facts to an exploration of the causality behind its synthetic utility. We will delve into the core reactivity of this molecule and illustrate its application in the synthesis of key pharmacologically active scaffolds, supported by detailed experimental protocols and mechanistic insights.

Core Chemical Attributes and Reactivity Profile

This compound possesses a chemical architecture that predisposes it to a range of synthetically useful transformations. The central thesis of its utility lies in the electrophilic nature of the α-carbon, which is rendered highly susceptible to nucleophilic attack by the adjacent electron-withdrawing bromine atom and ester group.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |

| Molecular Weight | 321.99 g/mol | [1] |

| Boiling Point | 140 °C at 5 mmHg | |

| Density | 1.642 g/mL at 25 °C |

The reactivity of this compound is dominated by two key features:

-

The α-Bromo Group: This is the primary site of reactivity, making the molecule an excellent alkylating agent for a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application in the synthesis of heterocyclic systems.

-

The 4-Bromophenyl Group: The bromine atom on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the optimization of lead compounds.

The interplay of these reactive sites allows for a modular approach to the synthesis of complex molecules, where the core scaffold can be elaborated in a stepwise and controlled manner.

Application in the Synthesis of Heterocyclic Scaffolds

The ability to construct heterocyclic rings is a fundamental requirement in medicinal chemistry, as these motifs are found in a vast number of approved drugs. This compound is a valuable precursor for the synthesis of several important heterocyclic systems.

Synthesis of 2-Aminothiazole-4-Carboxylates: A Gateway to Bioactive Molecules

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with antibacterial, antifungal, anti-inflammatory, and antitumor activities[2]. The Hantzsch thiazole synthesis provides a direct and efficient route to this important heterocycle, and this compound is an ideal substrate for this transformation.

The reaction proceeds via the condensation of the α-bromo ester with a thiourea derivative. The initial step is the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ester, leading to the formation of a thiouronium salt intermediate. This is followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring system.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-Amino-5-(4-bromophenyl)thiazole-4-carboxylate [2][3]

-

Materials:

-

This compound

-

Thiourea

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Basify the mixture with a 2M NaOH solution to a pH of 10 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure ethyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate.

-

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Quinoxalinones: Scaffolds with Diverse Biological Activities

Quinoxaline derivatives are another important class of nitrogen-containing heterocycles that are present in a variety of biologically active compounds, including antibiotics and anticancer agents[4]. This compound can be utilized in the synthesis of 3-substituted quinoxalin-2(1H)-ones through a condensation reaction with o-phenylenediamine.

The reaction mechanism likely involves an initial condensation between one of the amino groups of o-phenylenediamine and the ketone-like reactivity at the α-carbon of the bromoester (following initial nucleophilic attack and displacement of bromide), followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the quinoxalinone ring system[4].

Experimental Protocol: Synthesis of 3-(4-Bromobenzyl)quinoxalin-2(1H)-one (Adapted from a general procedure for α-ketoesters)[4]

-

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 3-(4-bromobenzyl)quinoxalin-2(1H)-one.

-

Potential Applications in the Development of Novel Therapeutics

The versatility of this compound as a synthetic intermediate suggests its potential application in the development of a wide range of therapeutic agents.

Anticoagulant and Antiplatelet Agents

The acetate moiety of the title compound can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. For example, the synthesis of triazole-containing acetate derivatives has been shown to yield compounds with anticoagulant and antiplatelet activity[5][6]. A similar strategy could be employed with this compound, where the bromoacetate unit is used to alkylate a heterocyclic core known to interact with targets in the coagulation cascade.

Caption: Strategy for Anticoagulant Synthesis.

Anticonvulsant Agents

Many anticonvulsant drugs feature a hydantoin or thiohydantoin core. The reaction of α-bromo esters with ureas or thioureas is a known method for the synthesis of these heterocyclic systems. By reacting this compound with a substituted urea or thiourea, it is possible to generate a library of novel hydantoin or thiohydantoin derivatives for screening as potential anticonvulsant agents[7][8][9]. The 4-bromophenyl substituent could also serve as a key pharmacophoric element or as a point for further chemical modification.

Anti-inflammatory and Anticancer Agents